molecular formula C13H19IN2 B14122079 1,3-Diisopropyl-benzimidazolium iodide

1,3-Diisopropyl-benzimidazolium iodide

Katalognummer: B14122079
Molekulargewicht: 330.21 g/mol
InChI-Schlüssel: GBPXZGGGKVOMNL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diisopropyl-benzimidazolium iodide is a chemical compound with the molecular formula C13H19IN2. It belongs to the class of benzimidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Diisopropyl-benzimidazolium iodide can be synthesized through the alkylation of benzimidazole derivatives. One common method involves the reaction of benzimidazole with isopropyl iodide in the presence of a base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, resulting in the formation of the desired benzimidazolium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diisopropyl-benzimidazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide results in the formation of 1,3-Diisopropyl-benzimidazolium azide .

Wirkmechanismus

The mechanism of action of 1,3-Diisopropyl-benzimidazolium iodide involves its interaction with molecular targets through its benzimidazolium core. In antiviral applications, it inhibits viral replication by targeting specific viral enzymes, such as the papain-like protease (PLpro) in SARS-CoV-2. This inhibition is achieved through the removal of zinc from the enzyme’s binding domain, leading to the disruption of its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Diisopropyl-benzimidazolium iodide is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in the synthesis of N-heterocyclic carbenes and in antiviral research .

Eigenschaften

Molekularformel

C13H19IN2

Molekulargewicht

330.21 g/mol

IUPAC-Name

1,3-di(propan-2-yl)benzimidazol-3-ium;iodide

InChI

InChI=1S/C13H19N2.HI/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

GBPXZGGGKVOMNL-UHFFFAOYSA-M

Kanonische SMILES

CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.